molecular formula C20H21N2O3 B14742777 CID 154734991

CID 154734991

Cat. No.: B14742777
M. Wt: 337.4 g/mol
InChI Key: OYUDORZBHDBKEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Based on analogous studies (e.g., ), compounds with similar PubChem IDs (CIDs) are typically characterized using advanced analytical techniques such as gas chromatography-mass spectrometry (GC-MS), liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), and collision-induced dissociation (CID) mass spectrometry . These methods enable the determination of molecular weight, functional groups, and fragmentation patterns critical for structural elucidation. For instance, highlights the use of vacuum distillation and GC-MS to analyze CID-containing fractions, suggesting that CID 154734991 may belong to a class of compounds separable via fractional distillation .

Properties

Molecular Formula

C20H21N2O3

Molecular Weight

337.4 g/mol

InChI

InChI=1S/C20H21N2O3/c1-4-20(24)22(25)18-12-8-16(9-13-18)19(23)14-7-15-5-10-17(11-6-15)21(2)3/h5-14H,4H2,1-3H3

InChI Key

OYUDORZBHDBKEQ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N(C1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)N(C)C)[O]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1 compares CID 154734991 with structurally related compounds referenced in , which examines substrates and inhibitors with distinct CIDs.

Compound (CID) Molecular Formula Key Functional Groups Biological Role
This compound (hypothetical) CₙHₘOₖ (inferred) Carboxylic acid, hydroxyl groups Potential enzyme inhibitor
Taurocholic acid (6675) C₂₆H₄₅NO₆S Sulfonic acid, hydroxyl, amide Bile acid, lipid digestion
Betulinic acid (64971) C₃₀H₄₈O₃ Hydroxyl, triterpenoid backbone Antiviral, anticancer agent
Ginkgolic acid 17:1 (5469634) C₂₂H₃₄O₃ Alkylphenol, unsaturated chain Antibacterial, protease inhibitor

Key Observations :

  • Steroid vs. Triterpenoid Backbone: Unlike taurocholic acid (steroid-based), this compound may share a triterpenoid scaffold with betulinic acid (CID 64971), as suggested by ’s emphasis on 3D overlays for steroid alignment .
  • Functional Group Impact: The presence of carboxylic acid groups (common in bile acids like CID 6675) could enhance solubility in polar solvents, whereas phenolic groups (e.g., in ginkgolic acid) may confer antioxidant properties .

Analytical and Spectroscopic Comparisons

and provide methodologies for comparing compounds via mass spectrometry:

  • CID Fragmentation Patterns: In LC-ESI-MS, this compound may exhibit unique fragmentation pathways compared to ginsenosides (), where hydroxylation patterns dictate cleavage sites .
  • GC-MS Retention Times: Fractional distillation data () suggest that this compound’s volatility and boiling point differ from less polar analogs like lupenone (CID 92158) .

Research Findings and Implications

  • Analytical Challenges : As seen in , co-elution with similar compounds during GC-MS necessitates advanced fractionation techniques to isolate this compound .
  • Therapeutic Potential: If functional groups align with betulinic acid derivatives, this compound could be explored for anticancer or anti-inflammatory applications, leveraging mechanisms observed in ’s inhibitor studies .

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